5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring:
- A 5-chloro substitution on the pyrimidine ring.
- A 2-[(4-fluorobenzyl)sulfanyl] group, introducing a sulfur-linked 4-fluorobenzyl moiety.
- A carboxamide linkage to a 5-propyl-1,3,4-thiadiazol-2-yl group.
Properties
Molecular Formula |
C17H15ClFN5OS2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5OS2/c1-2-3-13-23-24-17(27-13)22-15(25)14-12(18)8-20-16(21-14)26-9-10-4-6-11(19)7-5-10/h4-8H,2-3,9H2,1H3,(H,22,24,25) |
InChI Key |
JGBMRMZKIXBKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Chlorination and Carboxylic Acid Activation
Treatment of 2-hydroxypyrimidine-4-carboxylic acid with phosphorus oxychloride (POCl₃) at 80–100°C yields 2,5-dichloropyrimidine-4-carbonyl chloride. This intermediate is highly reactive, enabling subsequent amidation or esterification.
Reaction Conditions:
-
Reagent: POCl₃ (3 equiv), dimethylformamide (DMF, catalytic).
-
Temperature: 80°C, 6 hours.
Introduction of the 4-Fluorobenzylsulfanyl Group
The sulfanyl group at position 2 is introduced via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the chloropyrimidine ring.
Thiolation Reaction
4-Fluorobenzyl mercaptan (HSCH₂C₆H₄F) reacts with 2,5-dichloropyrimidine-4-carbonyl chloride in the presence of a base to replace the chlorine at position 2:
Procedure:
-
Base: Triethylamine (TEA, 2.5 equiv).
-
Solvent: Tetrahydrofuran (THF), 0°C → room temperature.
-
Reaction Time: 12 hours.
Mechanistic Insight:
The base deprotonates the thiol, generating a thiolate nucleophile that attacks the electron-deficient C2 position of the pyrimidine. The para-fluorine on the benzyl group enhances electron withdrawal, stabilizing the transition state.
Synthesis of the 5-Propyl-1,3,4-Thiadiazol-2-Amine Subunit
The 1,3,4-thiadiazole ring is synthesized separately and later coupled to the pyrimidine core.
Cyclization of Thiosemicarbazide
Propionyl hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions to form 5-propyl-1,3,4-thiadiazol-2-amine:
Reaction Scheme:
Conditions:
Carboxamide Coupling
The final step involves coupling the pyrimidine-4-carbonyl chloride with 5-propyl-1,3,4-thiadiazol-2-amine using a coupling agent.
Amide Bond Formation
Method A (Classical Activation):
-
Reagents: Thionyl chloride (SOCl₂) to generate acyl chloride, followed by amine addition.
-
Solvent: Dichloromethane (DCM).
Method B (Modern Coupling Agents):
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
-
Solvent: DMF, 0°C → room temperature.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent. Purity exceeds 95% as confirmed by HPLC.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.30 (m, 2H, Ar-H), 7.05–7.10 (m, 2H, Ar-H), 4.35 (s, 2H, SCH₂), 2.65 (t, 2H, CH₂CH₂CH₃), 1.55–1.65 (m, 2H, CH₂CH₃), 0.95 (t, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Classical Coupling | SOCl₂ activation | 60–65 | 90 | High |
| EDC/HOBt Mediated | Carbodiimide coupling | 80–85 | 95 | Moderate |
| One-Pot Sequential | Integrated steps | 70 | 85 | Low |
EDC/HOBt-mediated coupling offers superior yields and purity, albeit at higher reagent costs .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfonyl (-SO₂-) or sulfonic acid (-SO₃H) derivatives under controlled conditions.
Nucleophilic Substitution
The chlorine atom at the pyrimidine’s 5-position is highly reactive toward nucleophiles.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, 12 hrs | 5-amino-pyrimidine derivative | 65–75% | |
| Thiols (e.g., RSH) | EtOH, K₂CO₃, 60°C, 6 hrs | Thioether formation at C5 | 70–80% |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| Amide → Carboxylic Acid | 6M HCl, reflux, 8 hrs | Cleavage of the amide bond to form free acid | Precursor for further derivatization | |
| Amide → Amine | LiAlH₄, THF, 0°C → RT, 3 hrs | Reduction to primary amine | Bioactivity modulation |
Functionalization of the Thiadiazole Ring
The 1,3,4-thiadiazole moiety participates in cyclization and coupling reactions.
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes halogenation or nitration at specific positions.
| Reagent | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | C6 nitro substitution | 50–60% | |
| Cl₂, FeCl₃ catalyst | CHCl₃, RT, 4 hrs | Additional Cl at C2 | 45–55% |
Reductive Alkylation
The propyl group on the thiadiazole can be modified via reductive amination.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| RCHO, NaBH₃CN | MeOH, RT, 12 hrs | Alkylated thiadiazole derivatives | Improved lipophilicity |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing chlorine and fluorobenzyl groups direct electrophilic attacks to specific positions on the pyrimidine ring.
-
Steric Considerations : The 4-fluorobenzyl group hinders reactions at the pyrimidine’s C2 position, favoring substitutions at C5.
-
Catalytic Requirements : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, while Cu facilitates diazotation .
Stability and Reactivity Trends
-
pH Sensitivity : Hydrolysis accelerates under strongly acidic/basic conditions (>pH 10 or <pH 2).
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its interaction with specific biological targets is under investigation for understanding its mechanism of action.
Medicine
- Therapeutic Potential : Preliminary studies suggest that 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide exhibits anti-inflammatory and anticancer properties. It has been evaluated for its potential as a 5-lipoxygenase inhibitor, which could be significant in treating inflammatory diseases .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its application in synthetic organic chemistry highlights its importance in industrial settings.
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and cervical cancer . Molecular docking studies suggest that it may inhibit key enzymes involved in cancer progression.
- Anti-inflammatory Properties : Computational models have predicted that this compound could inhibit 5-lipoxygenase, an enzyme implicated in inflammatory processes. Further experimental validation is required to confirm these findings.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Pyrimidine Modifications
(a) Sulfanyl vs. Sulfonyl Substitutions
- Target Compound : Contains a sulfanyl (S–) group at position 2 of the pyrimidine.
- Analog (): Replaces sulfanyl with sulfonyl (SO₂–), forming 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide .
(b) Halogen and Aromatic Substituents
- Analog () : 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide replaces the 4-fluorobenzyl with a 2-fluorobenzyl group and substitutes the thiadiazole with a trifluoromethylphenyl moiety .
- Impact : Fluorine position (para vs. ortho) alters electronic effects and steric interactions, while the trifluoromethyl group increases hydrophobicity.
Thiadiazole Ring Modifications
(a) Alkyl Chain Variations
- Target Compound : Features a 5-propyl substituent on the thiadiazole.
- Analog () : 5-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has a 2-methylpropyl group instead of propyl .
- Impact : Branched alkyl chains (e.g., 2-methylpropyl) may enhance lipophilicity and metabolic stability compared to linear propyl chains.
(b) Methyl vs. Propyl Substituents
- Analog (): Uses a 5-methyl thiadiazole substituent .
Carboxamide Linkage Variations
Physical Properties
*Estimated based on molecular formula.
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Acylation : Reacting 5-propyl-1,3,4-thiadiazol-2-amine with a pyrimidine-4-carbonyl chloride intermediate under inert conditions (e.g., N₂ atmosphere) to form the carboxamide bond.
- Thiolation : Introducing the 4-fluorobenzylsulfanyl group via nucleophilic substitution at the C2 position of the pyrimidine ring using a thiolate reagent (e.g., NaSH or 4-fluorobenzyl mercaptan) .
- Chlorination : Final halogenation at the C5 position using POCl₃ or PCl₅ under reflux .
Optimization : Design of Experiments (DoE) can systematically vary parameters like temperature, solvent polarity, and stoichiometry to maximize yield. Continuous-flow chemistry may improve reproducibility and scalability .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the fluorobenzyl and thiadiazole moieties.
- HRMS : Confirm molecular weight and fragmentation patterns.
- Crystallography :
Advanced: How can contradictory bioactivity data across studies be resolved?
Conflicting results often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : Use HPLC with dual detectors (UV/ELSD) and orthogonal methods (e.g., capillary electrophoresis).
- Assay Standardization :
- Replicate enzyme inhibition assays under identical buffer/pH conditions.
- Include positive controls (e.g., known inhibitors) to calibrate activity thresholds.
- Meta-Analysis : Statistically compare IC₅₀ values across studies using ANOVA, accounting for batch effects .
Advanced: What strategies address crystallographic disorder during refinement?
- Disordered Groups : Split atoms into multiple positions with occupancy refinement. For example, the propyl chain may require PART commands in SHELXL.
- Twinned Data : Test for twinning using Hooft/Y statistics. Apply twin-law matrices (e.g., -h, -k, -l) and refine with BASF parameters.
- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps .
Advanced: How can computational methods predict biological target interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like bacterial phosphopantetheinyl transferases (PPTases). Focus on the thiadiazole and fluorobenzyl motifs for hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using descriptors like logP and polar surface area .
Basic: What are critical considerations in designing enzyme inhibition assays?
- Enzyme Source : Use recombinant PPTases (e.g., E. coli AcpS) to ensure consistency.
- Substrate : Radiolabeled coenzyme A (³H-CoA) quantifies transfer efficiency via scintillation counting.
- Controls : Include non-hydrolyzable ATP analogs to rule out kinase interference.
- Data Normalization : Express inhibition as % activity relative to vehicle-treated samples .
Advanced: How does salt formation impact physicochemical properties?
- Ionization : The carboxamide group (pKa ~3.5) can form potassium salts under basic conditions, enhancing solubility.
- Characterization : Use ion chromatography to confirm counterion stoichiometry.
- Stability : Accelerated stability studies (40°C/75% RH) compare salt vs. free acid forms for hygroscopicity .
Basic: What are the analytical challenges in quantifying trace impurities?
- HPLC-MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to separate byproducts.
- LOQ : Achieve ≤0.1% detection limits using charged aerosol detection (CAD).
- Degradants : Stress testing (acid/heat) identifies hydrolyzed products (e.g., free pyrimidine acid) .
Advanced: How to validate the compound’s mechanism of action in bacterial models?
- Genetic Knockdown : Compare growth inhibition in E. coli ΔacpS vs. wild-type strains.
- Metabolomics : Track malonyl-CoA accumulation via LC-MS, confirming PPTase blockade.
- Resistance Studies : Serial passage experiments detect mutations in target enzymes .
Advanced: What synthetic modifications improve metabolic stability?
- Isosteric Replacement : Substitute the thiadiazole ring with oxadiazole to reduce CYP450-mediated oxidation.
- Deuteriation : Replace propyl C-H bonds with C-D to slow hepatic clearance.
- Prodrugs : Mask the carboxamide as an ester for enhanced oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
